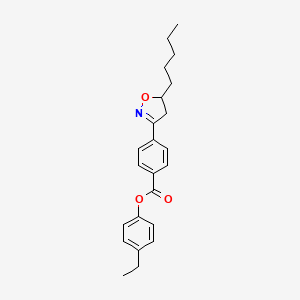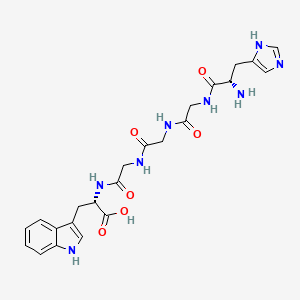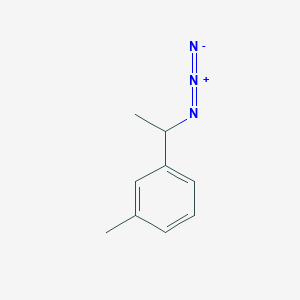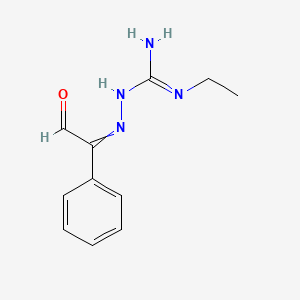![molecular formula C21H24O2 B14218579 4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol CAS No. 533930-99-3](/img/structure/B14218579.png)
4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Bis(4-hydroxyphenyl)bicyclo[331]nonane is an organic compound that features a bicyclic nonane structure with two hydroxyphenyl groups attached at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(4-hydroxyphenyl)bicyclo[3.3.1]nonane typically involves the reaction of 9,9-bis(4-hydroxyphenyl)fluorene with suitable reagents under controlled conditions. One common method involves the use of bifunctional ionic liquids as catalysts, which can achieve nearly 100% conversion with high selectivity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9,9-Bis(4-hydroxyphenyl)bicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to other functional groups.
Substitution: The hydroxy groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or ethers.
Scientific Research Applications
9,9-Bis(4-hydroxyphenyl)bicyclo[3.3.1]nonane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials, such as epoxy resins and polycarbonates.
Mechanism of Action
The mechanism of action of 9,9-Bis(4-hydroxyphenyl)bicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: A structurally similar compound with a fluorene core instead of a bicyclic nonane structure.
Bicyclo[3.3.1]nonane derivatives: Various derivatives with different functional groups attached to the bicyclic nonane core.
Uniqueness
9,9-Bis(4-hydroxyphenyl)bicyclo[3.3.1]nonane is unique due to its specific structural features, which confer distinct chemical and physical properties. Its rigidity and stability make it suitable for applications requiring high-performance materials and precise molecular interactions.
Properties
CAS No. |
533930-99-3 |
|---|---|
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-[9-(4-hydroxyphenyl)-9-bicyclo[3.3.1]nonanyl]phenol |
InChI |
InChI=1S/C21H24O2/c22-19-11-7-17(8-12-19)21(18-9-13-20(23)14-10-18)15-3-1-4-16(21)6-2-5-15/h7-16,22-23H,1-6H2 |
InChI Key |
AEVJDLLHPPMGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)




![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)


![N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride](/img/structure/B14218563.png)
![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)
